Diethyl(4-methoxyphenyl)oxo-lambda~5~-phosphane
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Overview
Description
Diethyl(4-methoxyphenyl)oxo-lambda~5~-phosphane is an organophosphorus compound that belongs to the class of tertiary phosphines These compounds are characterized by the presence of a phosphorus atom bonded to three organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(4-methoxyphenyl)oxo-lambda~5~-phosphane typically involves the reaction of a halogenophosphine with an organometallic reagent. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines. This approach is widely used due to its versatility and efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
Diethyl(4-methoxyphenyl)oxo-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives with different functional groups.
Scientific Research Applications
Diethyl(4-methoxyphenyl)oxo-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor for drug development.
Mechanism of Action
The mechanism of action of Diethyl(4-methoxyphenyl)oxo-lambda~5~-phosphane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom’s lone pair of electrons can form coordinate bonds with transition metals, facilitating various catalytic cycles. This coordination can influence the reactivity and selectivity of the catalytic process, making it a valuable component in homogeneous catalysis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Diethyl(4-methoxyphenyl)oxo-lambda~5~-phosphane include other tertiary phosphines such as triphenylphosphine, triethylphosphine, and tris(2-methoxyphenyl)phosphine .
Uniqueness
What sets this compound apart is its specific substitution pattern and electronic properties. The presence of the methoxy group on the phenyl ring can influence its reactivity and coordination behavior, making it suitable for specific catalytic applications that other tertiary phosphines may not be able to achieve.
Properties
CAS No. |
24323-94-2 |
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Molecular Formula |
C11H17O2P |
Molecular Weight |
212.22 g/mol |
IUPAC Name |
1-diethylphosphoryl-4-methoxybenzene |
InChI |
InChI=1S/C11H17O2P/c1-4-14(12,5-2)11-8-6-10(13-3)7-9-11/h6-9H,4-5H2,1-3H3 |
InChI Key |
DBGHHGXXFFMPPI-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(CC)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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